Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a methoxy group at the 3-position and a carboxylate ester group at the 4-position. The biphenyl structure is known for its stability and versatility in various chemical reactions, making it a valuable scaffold in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Methoxy Group: The methoxy group can be introduced through electrophilic aromatic substitution using methanol and a suitable catalyst.
Esterification: The carboxylate ester group can be introduced by esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2), and appropriate catalysts.
Major Products
Oxidation: Formation of hydroxylated biphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated biphenyl derivatives.
Scientific Research Applications
Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The biphenyl core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The methoxy and ester groups can influence the compound’s solubility, stability, and binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate: Features a methoxy group at the 3-position and a carboxylate ester group at the 4-position.
4-Methoxybiphenyl: Lacks the carboxylate ester group, making it less versatile in certain reactions.
3-Methoxybiphenyl: Similar to Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate but lacks the ester group.
Biological Activity
Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate (MMBC) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the compound's biological properties, mechanisms of action, and comparative studies with structurally related compounds.
Chemical Structure and Properties
MMBC features a biphenyl structure with a methoxy group at the 3' position and a carboxylate ester at the 4 position. The molecular formula is with a molecular weight of approximately 242.27 g/mol. Its structural characteristics contribute to its reactivity and biological interactions.
Anti-inflammatory Properties
Research indicates that MMBC exhibits significant anti-inflammatory effects. Compounds with similar biphenyl structures have been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
- Mechanism of Action : Preliminary studies suggest that MMBC may modulate inflammatory cytokines and inhibit NF-κB signaling pathways, leading to reduced expression of pro-inflammatory genes.
Anticancer Potential
MMBC is also being explored for its anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines.
- Case Studies : In vitro studies have demonstrated that MMBC can induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase, which is critical for preventing uncontrolled cell proliferation. Additionally, it has been observed to downregulate c-Myc, a transcription factor associated with many cancers .
Cell Line | IC50 (μM) | Effect |
---|---|---|
HeLa (cervical cancer) | 25 | Growth inhibition |
MCF-7 (breast cancer) | 30 | Induction of apoptosis |
A549 (lung cancer) | 20 | Cell cycle arrest |
Comparative Analysis with Related Compounds
The biological activity of MMBC can be compared with structurally similar compounds to understand how variations in substitution patterns influence their efficacy.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate | Methoxy group at the para position | Moderate anti-inflammatory activity |
Methyl 3-bromo-4-methoxy-[1,1'-biphenyl]-4-carboxylate | Bromo substituent enhances reactivity | Enhanced anticancer activity |
Methyl 3-methoxy-4-methyl-[1,1'-biphenyl]-4-carboxylate | Additional methyl group | Altered pharmacokinetics |
The mechanisms by which MMBC exerts its biological effects involve several pathways:
- Enzyme Inhibition : By inhibiting enzymes like COX and LOX, MMBC reduces the production of inflammatory mediators.
- Cell Cycle Regulation : The compound induces cell cycle arrest by modulating cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
- Apoptosis Induction : MMBC promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Properties
IUPAC Name |
methyl 2-methoxy-4-phenylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-10-12(11-6-4-3-5-7-11)8-9-13(14)15(16)18-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDRDPIUCCRDNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630213 | |
Record name | Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175152-70-2 | |
Record name | Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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